3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a cyclohexene ring, an ethylamine group, and a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethylamine Group: The ethylamine group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.
Construction of the Pyrrolidine-2,5-dione Core: This core structure can be formed through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Final Assembly: The final step involves coupling the cyclohexene ring and the pyrrolidine-2,5-dione core through an amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be compared with similar compounds, such as:
Ethyl acetoacetate: This compound has a similar ester functional group and is used in various organic syntheses.
Disilanes: These organosilicon compounds have unique electronic properties and are used in optoelectronic materials.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione core and is used in complex synthesis.
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H26N2O3/c1-2-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-13-12-15-6-4-3-5-7-15/h6,8-11,18,21H,2-5,7,12-14H2,1H3 |
InChI Key |
ZVQKARZSMYIVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
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